Ethyl 3-methoxyphenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

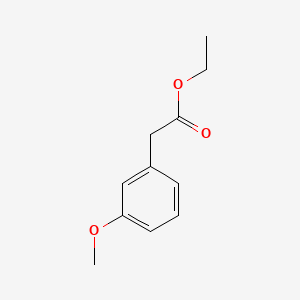

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVVNHCWPHMLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189041 | |

| Record name | Ethyl 3-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35553-92-5 | |

| Record name | Ethyl 3-methoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35553-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methoxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035553925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-methoxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-Methoxyphenylacetate

This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 3-methoxyphenylacetate, a valuable intermediate in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the practical considerations of each synthetic route.

Introduction

This compound is an important building block in organic synthesis, finding application in the preparation of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a methoxy-substituted aromatic ring and an ethyl ester moiety, provides a versatile scaffold for further chemical transformations. This guide will explore the most prevalent and practical methods for its synthesis, with a focus on providing a deep understanding of the underlying reaction mechanisms and experimental nuances.

Primary Synthetic Pathway: A Two-Step Approach

The most common and industrially relevant route to this compound involves a two-step sequence starting from 3-methoxybenzyl cyanide. This pathway is favored for its relatively high yields and the availability of starting materials.

-

Step 1: Hydrolysis of 3-Methoxybenzyl Cyanide to 3-Methoxyphenylacetic Acid

-

Step 2: Fischer Esterification of 3-Methoxyphenylacetic Acid to this compound

Step 1: Synthesis of 3-Methoxyphenylacetic Acid via Nitrile Hydrolysis

The initial step involves the conversion of 3-methoxybenzyl cyanide to 3-methoxyphenylacetic acid. This transformation is typically achieved through acid- or base-catalyzed hydrolysis. Acid-catalyzed hydrolysis, often employing sulfuric acid, is a widely used method.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer of an amide, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt under acidic conditions).

Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Experimental Protocol: Hydrolysis of 3-Methoxybenzyl Cyanide

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methoxybenzyl Cyanide | 147.18 | 50.0 g | 0.34 |

| Sulfuric Acid (conc.) | 98.08 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

| Toluene | - | As needed | - |

| Sodium Hydroxide Solution (10%) | - | As needed | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

Procedure:

-

In a well-ventilated fume hood, cautiously add 100 mL of concentrated sulfuric acid to 100 mL of water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Caution: This is a highly exothermic process.

-

To the stirred, warm sulfuric acid solution, slowly add 50.0 g of 3-methoxybenzyl cyanide.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture over crushed ice.

-

Extract the aqueous mixture with toluene (3 x 100 mL).

-

Combine the organic extracts and wash with a 10% sodium hydroxide solution to extract the carboxylic acid as its sodium salt.

-

Separate the aqueous layer and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

-

The 3-methoxyphenylacetic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the product.

Expected Yield: 80-90%

Step 2: Fischer Esterification of 3-Methoxyphenylacetic Acid

The second step is the classic Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst to form the ethyl ester.[1][2]

Mechanism of Fischer Esterification:

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and elimination of a water molecule to yield the ester.[1]

Figure 2: Mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methoxyphenylacetic Acid | 166.17 | 30.0 g | 0.18 |

| Ethanol (absolute) | 46.07 | 150 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 3 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 30.0 g of 3-methoxyphenylacetic acid in 150 mL of absolute ethanol.

-

Slowly and carefully add 3 mL of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to afford the pure ester.

Expected Yield: 85-95%[3]

Alternative Synthetic Pathway: The Willgerodt-Kindler Reaction

An alternative, though less common, route to 3-methoxyphenylacetic acid is the Willgerodt-Kindler reaction.[1][4][5] This reaction allows for the synthesis of an arylthioamide from an aryl alkyl ketone, which can then be hydrolyzed to the corresponding carboxylic acid. In this case, 3-methoxyacetophenone would be the starting material.

Mechanism of the Willgerodt-Kindler Reaction:

The reaction involves the formation of an enamine from the ketone and a secondary amine (commonly morpholine), which then reacts with elemental sulfur. A series of complex rearrangements leads to the formation of a thioamide, with the functional group at the terminus of the alkyl chain. Subsequent hydrolysis yields the carboxylic acid.[4]

References

- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Phenylacetic acid production(PAA-precursor) [aecenar.com]

- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]

Physical and chemical properties of 3-methoxybenzeneacetic acid ethyl ester

An In-depth Technical Guide to Ethyl 2-(3-methoxyphenyl)acetate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-(3-methoxyphenyl)acetate, also known as 3-methoxybenzeneacetic acid ethyl ester, is an aromatic ester of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its molecular architecture, featuring a substituted benzene ring coupled with an ester functional group, makes it a versatile building block for the construction of more complex molecular targets. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic profile, validated synthesis protocols, and critical safety information, tailored for researchers and drug development professionals.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. Ethyl 2-(3-methoxyphenyl)acetate is cataloged under several identifiers, ensuring its unambiguous recognition in scientific literature and databases.

-

IUPAC Name: ethyl 2-(3-methoxyphenyl)acetate

-

Synonyms: 3-Methoxybenzeneacetic acid ethyl ester, Ethyl m-methoxyphenylacetate

-

CAS Number: 7487-63-0

-

Molecular Weight: 194.23 g/mol [2]

The structure consists of an ethyl ester group attached to an acetic acid backbone, which is, in turn, substituted with a 3-methoxyphenyl group.

Caption: 2D Structure of Ethyl 2-(3-methoxyphenyl)acetate.

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. The data presented below are compiled from various sources, including experimental and estimated values.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | General Observation |

| Boiling Point | 117.5-118 °C at 3.5 Torr | [3] |

| Density | 1.062 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.497 | [1] |

| Solubility | Soluble in alcohol, chloroform, and ethyl acetate.[4][5] | [4][5] |

| XLogP3 | 2.2 | [2] |

Spectroscopic Profile: A Structural Validation System

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The expected spectral data for ethyl 2-(3-methoxyphenyl)acetate serve as a self-validating reference for experimental results.

Caption: Correlation of structural features to spectroscopic signals.

-

Infrared (IR) Spectroscopy : The most prominent feature is a strong absorption band around 1735 cm⁻¹, characteristic of the ester carbonyl (C=O) stretching vibration.[6] Additional peaks corresponding to C-O stretching and aromatic C-H and C=C bonds are also expected.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Ethyl Group : A quartet at approximately 4.1 ppm (2H, -OCH₂ CH₃) coupled to a triplet at approximately 1.2 ppm (3H, -OCH₂CH₃ ).

-

Methoxy Group : A sharp singlet at approximately 3.8 ppm (3H, -OCH₃ ).

-

Benzylic Protons : A singlet around 3.6 ppm (2H, Ar-CH₂ -CO).

-

Aromatic Protons : A complex multiplet pattern between 6.8 and 7.3 ppm, integrating to 4 protons, consistent with a 1,3- (meta) substituted benzene ring.

-

-

¹³C NMR Spectroscopy : Key signals include the ester carbonyl carbon around 171 ppm, the methoxy carbon near 55 ppm, the benzylic carbon around 41 ppm, and the ethyl group carbons at approximately 61 ppm (-C H₂-) and 14 ppm (-C H₃). Aromatic carbons will appear in the 110-160 ppm range.

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z of 194, corresponding to the molecular weight of the compound.[2] Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ethyl ester moiety.

Synthesis and Purification Protocol: Fischer Esterification

The most direct and widely adopted method for preparing ethyl 2-(3-methoxyphenyl)acetate is the Fischer esterification of the parent carboxylic acid. This protocol is a self-validating system where the rationale for each step ensures a high probability of success.

Reaction: 3-Methoxyphenylacetic Acid + Ethanol ⇌ Ethyl 2-(3-methoxyphenyl)acetate + Water

Caption: Workflow for the Fischer Esterification synthesis.

Methodology:

-

Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphenylacetic acid (1.0 eq).

-

Reagents : Add anhydrous ethanol (5-10 eq). The use of excess ethanol is a cornerstone of this protocol; based on Le Chatelier's principle, it drives the equilibrium towards the product side, maximizing the yield.

-

Catalysis : Carefully add concentrated sulfuric acid (approx. 0.05 eq) dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup & Neutralization : After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is critical to neutralize the sulfuric acid catalyst and any unreacted 3-methoxyphenylacetic acid, converting it to its water-soluble sodium salt.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes). The desired ester product is significantly more soluble in the organic phase.

-

Drying : Combine the organic extracts and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄)[7][8][9] or sodium sulfate. This step removes residual water, which is crucial for preventing product hydrolysis during storage or subsequent purification.

-

Purification : Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to yield the pure ethyl 2-(3-methoxyphenyl)acetate.

Chemical Reactivity and Stability

-

Stability : The compound is stable under standard laboratory conditions.[10] It should be stored in a tightly sealed container in a cool, dry place.

-

Hydrolysis : As an ester, it is susceptible to hydrolysis back to 3-methoxyphenylacetic acid and ethanol. This reaction can be catalyzed by both acid and base. Basic hydrolysis (saponification) is irreversible and is a common synthetic transformation.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent decomposition.[11][12]

-

Hazardous Decomposition Products : Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[11][12]

Applications in Research and Drug Development

The true value of ethyl 2-(3-methoxyphenyl)acetate lies in its utility as a synthetic intermediate. The ester functionality can be readily transformed into other groups (amides, acids, alcohols), while the aromatic ring can undergo further substitution reactions.

-

Pharmaceutical Scaffolding : This molecule serves as a key precursor for various pharmacologically active compounds. Its structural motif is found in molecules targeted for cardiovascular and central nervous system (CNS) applications.[10]

-

Fine-Tuning Pharmacological Activity : In medicinal chemistry, derivatives of this ester are used in structure-activity relationship (SAR) studies.[10] The methoxy group and the substitution pattern provide a chemical handle for chemists to modify and optimize the biological activity of lead compounds.

Safety and Handling Protocols

Adherence to safety protocols is non-negotiable. The parent acid, 3-methoxyphenylacetic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][13] While the ester may have a different hazard profile, similar precautions are warranted until specific data is available.

-

GHS Hazard Classifications (for parent acid) :

-

Personal Protective Equipment (PPE) :

-

First-Aid Measures :

-

In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]

-

In case of skin contact : Wash off with soap and plenty of water.[11]

-

If inhaled : Move the person to fresh air.[11]

-

If swallowed : Rinse mouth with water and seek medical advice.[13]

-

References

- 1. echemi.com [echemi.com]

- 2. Ethyl (2-methoxyphenyl)acetate | C11H14O3 | CID 80160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl (2-methoxyphenyl)acetate | 6056-23-1 [amp.chemicalbook.com]

- 4. ethyl homovanillate, 60563-13-5 [thegoodscentscompany.com]

- 5. 3-Methoxyphenylacetic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. Magnesium Sulfate, Anhydrous, USP, 99-100.5%, Spectrum Chemical 125 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Flinn Chemicals, Magnesium Sulfate Solution [flinnsci.com]

- 10. srinichem.com [srinichem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 3-Methoxyphenylacetic acid - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Spectral Analysis of Ethyl 2-(3-methoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-methoxyphenyl)acetate is an organic compound of interest in various fields of chemical research, including as a building block in the synthesis of more complex molecules and as a potential pharmacophore in drug discovery. Its chemical structure, characterized by a substituted aromatic ring and an ester functional group, gives rise to a unique spectral signature. A thorough understanding of its spectral data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior.

This technical guide provides an in-depth analysis of the spectral data for Ethyl 2-(3-methoxyphenyl)acetate. As a Senior Application Scientist, the aim is to not only present the data but also to offer insights into the interpretation of the spectra, grounded in fundamental principles of spectroscopy. This guide will delve into the expected ¹H and ¹³C NMR chemical shifts, characteristic IR absorption frequencies, and the mass spectrometric fragmentation pattern, thereby providing a comprehensive spectral characterization of the molecule.

Molecular Structure

The structure of Ethyl 2-(3-methoxyphenyl)acetate, with the systematic numbering of the carbon and hydrogen atoms for NMR analysis, is presented below. This numbering will be used throughout this guide to refer to specific atoms.

Figure 1: Molecular structure of Ethyl 2-(3-methoxyphenyl)acetate with atom numbering.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of Ethyl 2-(3-methoxyphenyl)acetate (C₁₁H₁₄O₃) is 194.23 g/mol . High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which can be used to confirm the elemental composition of the molecule.

High-Resolution Mass Spectrometry (HRMS)

The protonated molecule [M+H]⁺ of Ethyl 2-(3-methoxyphenyl)acetate has a calculated exact mass of 195.1021.[1] Experimental data confirms this with a found value of 195.1026, which is well within the acceptable error margin for HRMS analysis.[1]

| Ion | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) |

| [C₁₁H₁₅O₃]⁺ ([M+H]⁺) | 195.1021 | 195.1026[1] |

Fragmentation Pattern

In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation. The fragmentation pattern provides valuable structural information. While a full experimental spectrum is not available, a plausible fragmentation pathway can be proposed based on the structure and known fragmentation of similar aromatic esters.

The molecular ion peak (M⁺) at m/z 194 would be expected. Key fragmentation pathways would likely involve:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment with m/z 149, corresponding to the acylium ion [CH₃OC₆H₄CH₂CO]⁺.

-

Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment at m/z 165.

-

Benzylic cleavage: Cleavage of the bond between C7 and C11 would lead to the formation of the 3-methoxybenzyl cation at m/z 121. This is often a very stable and prominent fragment for this type of structure.

-

McLafferty rearrangement: Although less likely due to the lack of a gamma-hydrogen on the alkyl chain of the ester, it is a possibility to consider in some ester fragmentations.

Figure 2: Proposed key fragmentations of Ethyl 2-(3-methoxyphenyl)acetate in EI-MS.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra can be acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.

-

Ionization: Electrospray ionization (ESI) is a common technique for obtaining the protonated molecule [M+H]⁺.

-

Analysis: The sample is introduced into the mass spectrometer, and the data is acquired over a relevant mass range (e.g., m/z 50-500).

-

Data Processing: The acquired spectrum is processed to determine the exact mass of the parent ion and any significant fragments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of Ethyl 2-(3-methoxyphenyl)acetate in a solvent like CDCl₃ would show distinct signals for the aromatic protons, the benzylic protons, the methoxy protons, and the ethyl group protons.

Based on the structure, the following signals are anticipated:

| Protons (Atom Number) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ethyl -CH₃ (H15) | ~1.2 | Triplet | 3H | ~7.1 |

| Methylene -CH₂- (H7) | ~3.6 | Singlet | 2H | - |

| Methoxy -OCH₃ (H10) | ~3.8 | Singlet | 3H | - |

| Ethyl -CH₂- (H14) | ~4.1 | Quartet | 2H | ~7.1 |

| Aromatic (H2, H4, H6) | ~6.8-6.9 | Multiplet | 3H | |

| Aromatic (H5) | ~7.2 | Triplet | 1H | ~7.8 |

Interpretation:

-

The ethyl group will present as a characteristic triplet for the methyl protons (H15) coupled to the adjacent methylene protons, and a quartet for the methylene protons (H14) coupled to the methyl protons.

-

The benzylic methylene protons (H7) are adjacent to the aromatic ring and the carbonyl group, and are expected to appear as a singlet.

-

The methoxy group protons (H10) will also be a singlet, typically found around 3.8 ppm.

-

The aromatic protons will show a more complex pattern due to their meta-substitution. H5 will likely be a triplet due to coupling with H4 and H6. The other aromatic protons (H2, H4, and H6) will likely appear as a multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected ¹³C NMR spectrum of Ethyl 2-(3-methoxyphenyl)acetate would show 11 distinct signals, corresponding to the 11 unique carbon atoms in the structure.

| Carbon (Atom Number) | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ (C15) | ~14 |

| Methylene -CH₂- (C7) | ~41 |

| Methoxy -OCH₃ (C10) | ~55 |

| Ethyl -O-CH₂- (C14) | ~61 |

| Aromatic (C2, C4, C6) | ~112-122 |

| Aromatic (C5) | ~130 |

| Aromatic (C1) | ~136 |

| Aromatic (C3) | ~160 |

| Carbonyl C=O (C11) | ~171 |

Interpretation:

-

The aliphatic carbons of the ethyl group (C14, C15), the benzylic methylene (C7), and the methoxy group (C10) will appear in the upfield region of the spectrum.

-

The aromatic carbons will appear in the range of approximately 112-160 ppm. The carbon attached to the methoxy group (C3) will be the most downfield of the ring carbons due to the deshielding effect of the oxygen atom.

-

The carbonyl carbon (C11) of the ester will be the most downfield signal in the spectrum, typically appearing around 171 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl 2-(3-methoxyphenyl)acetate is expected to show characteristic absorption bands for the C=O bond of the ester, the C-O bonds, the aromatic C=C bonds, and the C-H bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³ aliphatic) | 2850-3000 | Medium |

| C-H (aromatic) | 3000-3100 | Medium |

| C=O (ester) | ~1735 | Strong |

| C=C (aromatic) | 1450-1600 | Medium |

| C-O (ester) | 1000-1300 | Strong |

| C-O (aryl ether) | ~1250 (asymmetric), ~1040 (symmetric) | Strong |

Interpretation:

-

The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the ester group, expected around 1735 cm⁻¹. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm that the compound is an ester and not a carboxylic acid.

-

Strong bands in the "fingerprint region" between 1000 and 1300 cm⁻¹ will correspond to the C-O stretching vibrations of the ester and the aryl ether.

-

The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample can be placed between two salt (NaCl or KBr) plates to create a thin film.

-

Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber. The absorption bands are then identified and assigned to their corresponding functional groups.

Conclusion

The comprehensive spectral analysis of Ethyl 2-(3-methoxyphenyl)acetate provides a detailed fingerprint for its identification and characterization. The combination of mass spectrometry, which confirms the molecular formula and provides insights into the fragmentation pattern, along with ¹H and ¹³C NMR spectroscopy, which elucidates the precise arrangement of atoms in the molecule, and IR spectroscopy, which identifies the key functional groups, allows for an unambiguous structural confirmation. The data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound, ensuring its correct identification and facilitating its use in further scientific endeavors.

References

An In-Depth Technical Guide on the Potential Biological Activity of Ethyl 3-methoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-methoxyphenylacetate is a methoxy-substituted phenylacetate derivative whose biological activities have not been extensively explored. This guide provides a comprehensive analysis of its potential pharmacological effects by examining the known bioactivities of its structural analogs, including its parent compound, 3-methoxyphenylacetic acid, and other related methoxyphenyl and phenylacetate derivatives. Based on this analysis, we hypothesize that this compound may possess antimicrobial, anti-inflammatory, and anticancer properties. This document outlines detailed experimental protocols for in-vitro screening to validate these potential activities and provides a framework for future research into its mechanism of action and therapeutic applications.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₁H₁₄O₃.[1] It is the ethyl ester of 3-methoxyphenylacetic acid. The presence of a methoxy group on the phenyl ring and the ester functionality are key structural features that may influence its biological activity.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35553-92-5 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Clear colorless liquid | [1] |

| Refractive Index | 1.5045-1.5085 @ 20°C | [1] |

| Assay (GC) | ≥97.5% | [1] |

Inferred Potential Biological Activities Based on Structural Analogs

Direct studies on the biological activity of this compound are limited. However, by examining its structural relatives, we can infer its potential pharmacological profile. The core structure, a phenylacetic acid derivative with a methoxy substituent, is present in numerous compounds with established bioactivities.

Caption: Structural relationship of this compound to its parent compounds and broader chemical classes.

Potential Antimicrobial Activity

The phenylacetic acid scaffold is a known antimicrobial agent. Phenylacetic acid produced by Bacillus licheniformis has shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[2] The proposed mechanism involves the disruption of cell membrane integrity, leading to leakage of cellular components and inhibition of protein synthesis.[3] Furthermore, various phenoxyacetic acid analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria.[4] The presence of the methoxy group in this compound may modulate this activity. Naturally occurring phenols and their derivatives have also been shown to possess antimicrobial activity against planktonic and biofilm-forming bacteria.[5]

Potential Anti-inflammatory and Analgesic Activity

Several compounds containing the 3-methoxyphenyl moiety have been reported to possess anti-inflammatory and analgesic properties. For instance, novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have shown potent anti-inflammatory and analgesic effects, with some derivatives being more potent than the standard drug diclofenac sodium.[6] The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[7] It is plausible that this compound could exhibit similar inhibitory effects on COX enzymes.

Potential Anticancer Activity

The methoxyphenyl group is a common feature in various anticancer agents. For example, 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent have been synthesized and shown to exhibit cytotoxic activity against breast cancer cell lines.[8][9] The proposed mechanism for some of these compounds involves the induction of apoptosis through caspase activation.[9] Additionally, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated antioxidant and anticancer activity against human glioblastoma and triple-negative breast cancer cell lines. A new derivative of ciprofloxacin, methoxyphenylcipro (CMPP), has also shown selective antitumor activity against various cancer cells by inducing caspase-dependent apoptosis.

Proposed Research and Experimental Protocols

To validate the hypothesized biological activities of this compound, a systematic in-vitro screening approach is recommended.

Caption: Proposed experimental workflow for screening the biological activities of this compound.

Protocol for In-Vitro Antimicrobial Susceptibility Testing

This protocol utilizes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

0.5 McFarland standard

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Preparation of Bacterial/Fungal Inoculum: From a fresh culture, prepare a suspension of the test microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using resazurin, a color change from blue to pink indicates viable cells.

Protocol for In-Vitro Anti-inflammatory Assay (COX Inhibition)

This protocol assesses the ability of this compound to inhibit the cyclooxygenase enzymes COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Reaction buffer

-

This compound

-

Positive control inhibitor (e.g., indomethacin)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

-

96-well plates

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, enzyme solution, and various concentrations of this compound or the positive control. Incubate for a short period to allow for inhibitor binding.

-

Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Quantification of Prostaglandin: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol for In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Sterile 96-well flat-bottom plates

-

Positive control (e.g., doxorubicin)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or the positive control and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, a review of its structural analogs strongly suggests its potential as a source of novel antimicrobial, anti-inflammatory, and anticancer agents. The experimental protocols outlined in this guide provide a clear and robust framework for the initial in-vitro screening of this compound. Positive results from these assays would warrant further investigation into its mechanism of action, including studies on its effects on specific cellular pathways, such as the NF-κB signaling pathway in inflammation.

Caption: A hypothetical mechanism of action for the anti-inflammatory activity of this compound via inhibition of the NF-κB pathway.

Further research, including in-vivo studies and structure-activity relationship (SAR) analysis of related derivatives, will be crucial in determining the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]

- 3. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]

- 4. ethyl homovanillate, 60563-13-5 [thegoodscentscompany.com]

- 5. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN114436835A - Preparation process of ethyl p-methoxycinnamate - Google Patents [patents.google.com]

- 7. In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl homovanillate | C11H14O4 | CID 108965 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Role of Ethyl 3-Methoxyphenylacetate in Modern Synthetic Chemistry: A Technical Guide for Drug Discovery and Development

Abstract

Ethyl 3-methoxyphenylacetate is a key aromatic building block in organic synthesis, offering a versatile scaffold for the construction of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the research applications of this compound, with a particular focus on its utility in the synthesis of pharmaceuticals, including analgesics and isoquinoline alkaloids. We will delve into the fundamental reactivity of this compound, providing detailed experimental protocols and mechanistic insights to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of the 3-Methoxyphenylacetate Moiety

The 3-methoxyphenylacetate scaffold is a privileged structural motif in medicinal chemistry. The presence of the methoxy group at the meta position of the phenyl ring significantly influences the electronic and steric properties of the molecule, providing a handle for selective functionalization and imparting favorable pharmacokinetic and pharmacodynamic properties to the final drug substance. This compound, as the ethyl ester, offers a stable, readily available, and versatile starting material for the introduction of this key fragment into more complex molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 35553-92-5 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | >268 °C at 760 mmHg | [3] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [2] |

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from two primary reactive sites: the α-carbon to the ester carbonyl and the aromatic ring.

Enolate Chemistry: Alkylation and Condensation Reactions

The α-protons of the acetate moiety are acidic and can be readily deprotonated using a suitable base to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to building molecular complexity.

-

Enolate Formation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at -78 °C under an inert atmosphere (e.g., argon), a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete enolate formation.

-

Electrophilic Quench: An electrophile (e.g., an alkyl halide, 1.2 eq.) is then added to the solution, and the reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Figure 1: General workflow for the α-alkylation of this compound.

Electrophilic Aromatic Substitution

The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions. This allows for the selective introduction of various functional groups onto the aromatic ring, further expanding the synthetic possibilities.

Application in the Synthesis of Analgesics

The 3-methoxyphenyl moiety is a key pharmacophore in several centrally acting analgesics. While direct synthetic routes starting from this compound are not always explicitly detailed in the literature, its structural similarity to key precursors strongly suggests its utility in the synthesis of these important drugs.

Tapentadol and its Intermediates

Tapentadol is a potent analgesic with a dual mechanism of action, acting as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[4] The core structure of tapentadol contains a 3-substituted phenyl ring. Several patented synthetic routes to tapentadol and its intermediates utilize precursors with the 3-methoxyphenyl group.[4][5][6][7][8] For instance, the Grignard reaction of 3-bromoanisole with a suitable aminoketone is a common strategy.[5] this compound can serve as a versatile starting material to access key intermediates for such syntheses through functional group transformations.

Figure 2: Relationship between this compound and the synthesis of Tapentadol.

Tramadol Synthesis

Tramadol is another widely used centrally acting analgesic.[9] Its synthesis often involves the reaction of a Grignard reagent derived from 3-bromoanisole with 2-(dimethylaminomethyl)cyclohexanone.[9][10][11] Similar to the case of tapentadol, this compound represents a potential starting material for the synthesis of the key 3-methoxyphenyl Grignard reagent or other related organometallic species.

Gateway to Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities.[12] The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for the synthesis of the isoquinoline core.[13][14][15][16] β-Arylethylamides, which are the starting materials for the Bischler-Napieralski reaction, can be readily prepared from phenylacetic acid derivatives.

The Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline.[14][15][16]

-

Amide Formation: this compound is first hydrolyzed to 3-methoxyphenylacetic acid. The acid is then coupled with a β-phenylethylamine derivative using a standard peptide coupling reagent (e.g., DCC, EDC) to yield the corresponding β-arylethylamide.

-

Cyclization: The β-arylethylamide is dissolved in a suitable solvent (e.g., acetonitrile) and treated with phosphoryl chloride (POCl₃). The mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is carefully poured onto ice and basified with a strong base (e.g., NaOH). The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated. The crude product is purified by column chromatography.

Figure 3: Synthetic workflow for a dihydroisoquinoline via the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline.[17] While not directly starting from this compound, the corresponding β-(3-methoxyphenyl)ethylamine, which can be derived from it, is a key substrate for this powerful reaction.

Applications in the Synthesis of Anti-inflammatory and Cardiovascular Agents

The methoxyphenyl motif is also present in various compounds with anti-inflammatory and cardiovascular activities.[18][19][20][21] For instance, methoxyphenyl-based chalcones have been investigated as anti-inflammatory agents.[18] While direct synthetic connections to this compound are not always explicitly drawn in the literature, its utility as a precursor to more complex methoxyphenyl-containing structures is evident.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its rich chemistry, centered around enolate formation and electrophilic aromatic substitution, provides access to a wide range of complex molecular architectures. This guide has highlighted its significant potential in the synthesis of important pharmaceuticals, particularly analgesics and isoquinoline alkaloids. By understanding and applying the principles and protocols outlined herein, researchers in drug discovery and development can effectively leverage the synthetic power of this compound to advance their research programs.

References

- 1. This compound | 35553-92-5 [chemicalbook.com]

- 2. CAS 18927-05-4: Mthis compound | CymitQuimica [cymitquimica.com]

- 3. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]

- 5. Method for preparing important intermediate of tapentadol hydrochloride analgesic - Eureka | Patsnap [eureka.patsnap.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2016202808A2 - NEW SYNTHESIS OF TAPENTADOL-HCl INTERMEDIATES - Google Patents [patents.google.com]

- 8. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]

- 9. nioch.nsc.ru [nioch.nsc.ru]

- 10. researchgate.net [researchgate.net]

- 11. scielo.org.mx [scielo.org.mx]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides | MDPI [mdpi.com]

- 20. Synthesis and cardiovascular activity of metoprolol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]

An In-depth Technical Guide to Ethyl 3-methoxyphenylacetate: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of Ethyl 3-methoxyphenylacetate, a significant aromatic ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed physicochemical properties, a robust synthesis protocol, and its potential as a versatile building block in organic synthesis.

Introduction: The Aromatic Legacy of Phenylacetates

The story of this compound is intrinsically linked to the broader history of phenylacetic acid and its esters. Phenylacetic acid itself is a naturally occurring compound found in sources like neroli oil and rose oil, prized for its intense honey-like aroma.[1] The late 19th and early 20th centuries saw a surge in the synthetic production of aromatic compounds as the fragrance industry sought to create novel scents and more economical alternatives to natural extracts.[2] This era of chemical innovation led to the development of a wide array of phenylacetate esters, each with unique olfactory characteristics. Ethyl phenylacetate, for instance, became a cornerstone in perfumery for its sweet, floral, and honey-like notes, finding its way into classic rose and jasmine accords.[3][4][5] The introduction of substituents onto the phenyl ring, such as the methoxy group in this compound, allowed for the fine-tuning of these aromatic profiles, offering perfumers and flavorists a broader palette of sensory experiences.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral, and slightly fruity aroma. Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 35553-92-5 | [6] |

| Molecular Formula | C₁₁H₁₄O₃ | [7] |

| Molecular Weight | 194.23 g/mol | [7][8] |

| Boiling Point | 279.8 °C (Predicted) | [7] |

| Density | 1.062 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.497 (Predicted) | [7] |

| Solubility | Soluble in alcohols and most organic solvents. | Inferred from similar compounds |

Synthesis of this compound via Fischer Esterification

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-methoxyphenylacetic acid, with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by the removal of water as it is formed.[9]

Experimental Protocol

Materials:

-

3-Methoxyphenylacetic acid

-

Absolute Ethanol (200 proof)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-methoxyphenylacetic acid (1.0 eq) and a significant excess of absolute ethanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for this compound is not readily found, its spectral characteristics can be reliably predicted based on the analysis of its isomers and closely related compounds, such as ethyl 2-methoxyphenylacetate and ethyl 4-methoxyphenylacetate.[4][8]

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

-

δ 1.25 (t, 3H, J = 7.1 Hz): The three protons of the methyl group in the ethyl ester will appear as a triplet due to coupling with the adjacent methylene group.

-

δ 3.61 (s, 2H): The two benzylic protons will appear as a singlet.

-

δ 3.81 (s, 3H): The three protons of the methoxy group will appear as a sharp singlet.

-

δ 4.15 (q, 2H, J = 7.1 Hz): The two methylene protons of the ethyl ester will appear as a quartet due to coupling with the adjacent methyl group.

-

δ 6.80-6.95 (m, 3H): The three aromatic protons will appear in this region.

-

δ 7.20-7.30 (m, 1H): The remaining aromatic proton will likely appear in this region.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

-

δ 14.2: Ethyl ester methyl carbon.

-

δ 41.5: Benzylic carbon.

-

δ 55.2: Methoxy carbon.

-

δ 60.8: Ethyl ester methylene carbon.

-

δ 112.5, 114.0, 121.0, 129.5, 135.0, 159.8: Aromatic carbons.

-

δ 171.5: Carbonyl carbon of the ester.

Predicted Mass Spectrum (EI)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 194. Key fragmentation patterns would include:

-

Loss of the ethoxy radical (•OCH₂CH₃) to give a fragment at m/z = 149.

-

Loss of the entire ester group (•COOCH₂CH₃) to give a fragment at m/z = 121 (methoxyphenylmethyl cation).

-

A base peak is likely to be at m/z = 121.

Predicted Infrared (IR) Spectrum

-

~1735 cm⁻¹: Strong C=O stretch of the ester.

-

~1250 and 1040 cm⁻¹: C-O stretching of the ester and the methoxy group.

-

~2835 cm⁻¹: C-H stretch of the methoxy group.

-

~3000-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1600 and 1480 cm⁻¹: C=C stretching of the aromatic ring.

Applications in Organic Synthesis and Drug Discovery

This compound serves as a valuable intermediate in organic synthesis, with its functional groups amenable to a variety of chemical transformations. The ester can be hydrolyzed back to the carboxylic acid, reduced to the corresponding alcohol, or reacted with Grignard reagents to form tertiary alcohols. The aromatic ring can undergo further electrophilic substitution reactions.

A plausible application in drug discovery is its use as a scaffold for the synthesis of more complex molecules. For instance, it could be a precursor in the synthesis of novel analgesics, anti-inflammatory agents, or other biologically active compounds. The methoxy group can be a key pharmacophoric feature or can be demethylated to a phenol for further functionalization.

Below is an illustrative workflow demonstrating how this compound could be utilized as a starting material in a drug discovery program.

Caption: Illustrative synthetic pathways originating from this compound.

Conclusion

This compound, while not as widely documented as some of its isomers, represents a valuable tool in the arsenal of synthetic chemists. Its straightforward synthesis via Fischer esterification and the reactivity of its functional groups make it an attractive starting material for the creation of more complex molecules. Its pleasant aromatic properties also suggest its utility in the flavor and fragrance industry, continuing the legacy of the phenylacetate esters. Further research into its biological activities and applications as a building block in medicinal chemistry is warranted.

References

- 1. 4-Methoxyphenyl acetate [myskinrecipes.com]

- 2. 4-methoxyphenyl acetate, 1200-06-2 [thegoodscentscompany.com]

- 3. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

- 5. This compound | 35553-92-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Ethyl (2-methoxyphenyl)acetate | C11H14O3 | CID 80160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl (2-methoxyphenyl)acetate | SIELC Technologies [sielc.com]

- 9. 3-Methoxyphenylacetic Acid | 1798-09-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Key characteristics of Ethyl 3-methoxyphenylacetate as a chemical intermediate

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving desired molecular complexity and purity. Among the myriad of available building blocks, Ethyl 3-methoxyphenylacetate has emerged as a key intermediate, valued for its versatile reactivity and strategic placement of functional groups. This technical guide provides an in-depth exploration of the core characteristics of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Physicochemical Profile of this compound

A thorough understanding of a chemical intermediate's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a colorless to light yellow liquid, and its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 35553-92-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Boiling Point | 109-110 °C at 1 mmHg | [3] |

| Density | 1.062 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.5045-1.5085 @ 20°C | [4] |

| Flash Point | 109-110°C at 1mm | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| IUPAC Name | ethyl 2-(3-methoxyphenyl)acetate | [4] |

Synthesis of this compound: The Fischer-Speier Esterification

The most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of 3-methoxyphenylacetic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: The oxygen atom of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification.

Materials:

-

3-Methoxyphenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

To a solution of 3-methoxyphenylacetic acid in a sufficient volume of absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is then diluted with ethyl acetate and washed sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

This compound as a Key Chemical Intermediate

The strategic positioning of the methoxy and ethyl ester functionalities makes this compound a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.

Role in the Synthesis of Opioid Analgesics

The 3-methoxyphenyl moiety is a common structural feature in a number of synthetic opioids. While direct evidence for the use of this compound is not extensively documented in publicly available literature for blockbuster drugs, its structural similarity to key precursors suggests its potential utility. For instance, the core of the potent analgesic Tapentadol contains a 3-hydroxyphenyl group, which can be derived from a 3-methoxyphenyl precursor through demethylation in the final steps of the synthesis. The ethyl acetate group can be a handle for various chemical transformations to build the rest of the molecule.

Application in the Synthesis of Cardiovascular and Anti-Inflammatory Agents

The methoxyphenyl group is also present in a range of cardiovascular and anti-inflammatory drugs. The ester functionality of this compound allows for reactions such as alkylation at the alpha-carbon or reduction to the corresponding alcohol, providing pathways to a diverse array of target molecules. For example, derivatives of phenylacetic acid are known to be precursors to non-steroidal anti-inflammatory drugs (NSAIDs).

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methoxy group protons, a singlet for the methylene protons adjacent to the carbonyl group, and a series of multiplets in the aromatic region corresponding to the protons on the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methoxy carbon, the methylene carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735 cm⁻¹), C-O stretching bands, and bands associated with the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol ), along with characteristic fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other fine chemicals. Its straightforward synthesis via Fischer esterification, combined with the reactivity of its functional groups, makes it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its effective utilization in research and development.

References

An In-Depth Technical Guide to the Molecular Structure of Ethyl 3-methoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Phenylacetate Scaffolds in Modern Drug Discovery

The phenylacetate moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a diverse array of therapeutic agents. Its structural simplicity, coupled with its ability to engage in various biological interactions, has led to its incorporation into drugs spanning multiple therapeutic areas. From non-steroidal anti-inflammatory drugs (NSAIDs) to novel anticancer agents, the phenylacetate framework provides a versatile platform for molecular design and optimization. Understanding the nuanced structural characteristics of substituted phenylacetates, such as Ethyl 3-methoxyphenylacetate, is therefore paramount for researchers aiming to leverage this scaffold in the development of next-generation therapeutics. This guide provides a comprehensive exploration of the molecular structure of this compound, offering insights into its synthesis, spectroscopic characterization, and potential applications in the pharmaceutical landscape.

Unveiling the Molecular Architecture: A Structural Overview

This compound, with the chemical formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , is an aromatic ester characterized by a benzene ring substituted with a methoxy group at the meta-position and an ethyl acetate group.

Key Structural Features:

-

Aromatic Core: The central phenyl ring provides a rigid, planar scaffold that can participate in π-stacking and hydrophobic interactions within biological targets.

-

Methoxy Group (-OCH₃): This electron-donating group at the C3 position influences the electronic properties of the aromatic ring, modulating its reactivity and potential for hydrogen bonding.

-

Ethyl Acetate Moiety (-CH₂COOCH₂CH₃): This flexible side chain introduces a carbonyl group, which can act as a hydrogen bond acceptor, and an ester linkage that can be susceptible to enzymatic hydrolysis, offering possibilities for prodrug strategies.

The interplay of these structural elements dictates the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl 2-(3-methoxyphenyl)acetate | [1] |

| CAS Number | 35553-92-5 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |

| Boiling Point | Not explicitly reported, but expected to be >200 °C | General knowledge |

| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane | General knowledge |

Synthesis and Purification: Crafting the Molecule

The most common and efficient method for synthesizing this compound is through the Fischer-Speier esterification of 3-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst.[2] This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[3]

Reaction Scheme: Fischer Esterification

References

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 3-methoxyphenylacetate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-methoxyphenylacetate, a key intermediate in the development of various pharmaceutical compounds and a component in fragrance formulations. The synthesis is achieved through the Fischer-Speier esterification of 3-methoxyphenylacetic acid with ethanol, utilizing sulfuric acid as a catalyst. This application note details the reaction mechanism, provides a robust experimental procedure, outlines necessary safety precautions, and offers insights into the rationale behind critical process steps, ensuring reproducibility and high yield. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Introduction and Scientific Principle

This compound is a valuable organic ester. Its synthesis is a fundamental example of the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.[3][4] This is typically accomplished by using one of the reactants, usually the less expensive alcohol, in large excess or by removing the water formed during the reaction.[4][5]

Reaction Mechanism:

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.[1] The key steps are:

-

Protonation of the Carbonyl: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of 3-methoxyphenylacetic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][5]

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[5]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]

-

Deprotonation: The protonated ester is deprotonated, yielding the final product, this compound, and regenerating the acid catalyst.[4]

Below is a diagram illustrating the overall reaction.

Caption: Overall reaction scheme for Fischer esterification.

Materials, Reagents, and Equipment

Reagents & Chemicals

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | Notes |

| 3-Methoxyphenylacetic Acid | C₉H₁₀O₃ | 166.17 | 25.0 g | 0.150 | 1.0 | Starting Material |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | ~1.71 | ~11.4 | Reagent & Solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.5 mL | 0.046 | 0.3 | Catalyst |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 2 x 50 mL | - | - | For neutralization |

| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | - | - | For washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - | Drying Agent |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

250 mL Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware and clamps

Detailed Experimental Protocol

This protocol is designed for a 25 g scale synthesis of this compound.

Reaction Setup and Execution

-